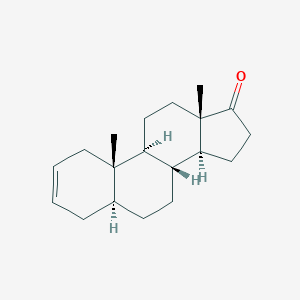

Androst-2-ène-17-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Androst-2-en-17-one: is an endogenous, naturally occurring, orally active anabolic-androgenic steroid and a derivative of dihydrotestosterone. It is a metabolite of dehydroepiandrosterone in the body and is also a pheromone found in elephants and boars . This compound has been investigated for its potential as a steroidal aromatase inhibitor and has been sold as a dietary supplement .

Applications De Recherche Scientifique

Chemistry:

- Used as a precursor in the synthesis of other steroidal compounds.

- Investigated for its potential as a steroidal aromatase inhibitor .

Biology:

Medicine:

- Explored for its anabolic-androgenic properties and potential therapeutic applications.

Industry:

Mécanisme D'action

Androst-2-en-17-one, also known as 5α-Androst-2-en-17-one, is an endogenous, naturally occurring, orally active anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT) .

Target of Action

The primary target of Androst-2-en-17-one is the androgen receptor. As a derivative of DHT, it may act as an androgen prohormone . It is also a metabolite of dehydroepiandrosterone (DHEA) in the body .

Mode of Action

Androst-2-en-17-one binds to the androgen receptor, leading to a change in gene expression. It may act as a steroidal aromatase inhibitor . This means it can prevent the conversion of androgens to estrogens, potentially leading to an increase in the overall level of androgens in the body .

Biochemical Pathways

Androst-2-en-17-one is involved in the steroid hormone biosynthesis pathway. It is a metabolite of DHEA, which is an important precursor in the biosynthesis of androgens and estrogens .

Pharmacokinetics

Its metabolism involves various transformations, including reduction and oxidation reactions .

Result of Action

The binding of Androst-2-en-17-one to the androgen receptor can lead to anabolic effects, such as increased muscle mass and bone density. As a potential aromatase inhibitor, it may also lead to an increase in the levels of androgens and a decrease in the levels of estrogens in the body .

Action Environment

The action of Androst-2-en-17-one can be influenced by various environmental factors. For example, the presence of other hormones, the individual’s age, sex, and health status, and the presence of other medications can all affect the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

Androst-2-en-17-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been investigated for its potential as a steroidal aromatase inhibitor . Aromatase is an enzyme involved in the conversion of androgens to estrogens .

Cellular Effects

The effects of Androst-2-en-17-one on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Androst-2-en-17-one exerts its effects at the molecular level through various mechanisms. It may act as an androgen prohormone, resembling desoxymethyltestosterone in chemical structure . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Androst-2-en-17-one vary with different dosages in animal models. Studies have shown that it provides models for several human diseases (e.g., cataracts, Niemann-Pick disease, and epilepsy) .

Metabolic Pathways

Androst-2-en-17-one is involved in several metabolic pathways. It is a metabolite of dehydroepiandrosterone (DHEA) in the body

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

Solid-Phase Acid Catalyst Method:

Step 1: Preparation of solid-phase acid catalyst by stirring solid silica gel with p-toluenesulfonic acid in pure water at 30-35°C for 3-4 hours.

-

Heteropoly Acid Catalyst Method:

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Androst-2-en-17-one can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert androst-2-en-17-one into different reduced forms, such as dihydroxy derivatives.

Substitution: Substitution reactions can introduce different functional groups into the androst-2-en-17-one molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives such as androst-2-en-17-one oxime.

Reduction: Reduced forms like dihydroxy-androst-2-en-17-one.

Substitution: Substituted derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

Desoxymethyltestosterone: Similar in chemical structure and may act as an androgen prohormone.

Androstenedione: A precursor in the biosynthesis of androgens and estrogens.

Dehydroepiandrosterone: A precursor to androst-2-en-17-one and other steroid hormones.

Uniqueness:

Propriétés

Numéro CAS |

963-75-7 |

|---|---|

Formule moléculaire |

C19H28O |

Poids moléculaire |

272.4 g/mol |

Nom IUPAC |

(10S,13S)-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-16H,5-12H2,1-2H3/t13?,14?,15?,16?,18-,19-/m0/s1 |

Clé InChI |

ISJVDMWNISUFRJ-WYTRLKPUSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C |

SMILES isomérique |

C[C@]12CCC3C(C1CCC2=O)CCC4[C@@]3(CC=CC4)C |

SMILES canonique |

CC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C |

Apparence |

Powder |

Key on ui other cas no. |

963-75-7 |

Pictogrammes |

Irritant; Health Hazard |

Synonymes |

5 alpha-androst-2-en-17-one 5-androst-2-en-17-one 5alpha-androst-2-en-17-one androst-2-en-17-one |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.